托帕醌
描述
Topaquinone (TPQ) is a redox cofactor derived from the amino acid tyrosine . Its name derives from 2,4,5-trihydroxyphenylalanine-quinone . It was first identified in 1990 and is used by copper amine oxidases which contain a tyrosine residue near the active site .
Synthesis Analysis
TPQ is produced by post-translational modification of a strictly conserved active-site tyrosine residue . Recent work has established that TPQ biogenesis proceeds via a novel self-processing pathway requiring only the protein, copper, and molecular oxygen . The oxidation of tyrosine to TPQ by dioxygen is a six-electron process .Molecular Structure Analysis
The structure of TPQ was first elucidated in 1990 . It is the quinone of 2,4,5-trihydroxyphenylalanine . The unique protonation states of the key catalytic aspartate residue Asp298 and the prosthetic group of TPQ in the CAO of Arthrobacter globiformis (AGAO) have been studied .Chemical Reactions Analysis
Copper amine oxidase from Arthrobacter globiformis (AGAO) catalyses the oxidative deamination of primary amines via a large conformational change of a TPQ cofactor during the semiquinone formation step .Physical And Chemical Properties Analysis
TPQ has a chemical formula of C9H9NO5 and a molar mass of 211.173 g·mol−1 . More detailed physical and chemical properties can be found in specialized chemical databases .科学研究应用
1. 仿生研究和 TPQ 生成
托帕醌 (TPQ) 是铜胺氧化酶中的辅因子,它源自酪氨酸残基,通过铜依赖性过程产生。Rinaldi 等人(2000 年)的研究开发了一种模型系统来模拟这种转化,使用 4-叔丁基苯酚作为酪氨酸的模型,在 Cu(II)-咪唑配合物的存在下转化为类似 TPQ 的结构。这项研究有助于理解 TPQ 的酶促生成 (Rinaldi 等人,2000)。
2. TPQ 生物合成的理论见解
Prabhakar 和 Siegbahn(2004 年)利用量子化学方法探索了铜胺氧化酶中 TPQ 的生物合成。他们的研究采用混合密度泛函理论,提供了一个详细的理论机制,分为六个步骤,证实了实验观察结果,并提出了 TPQ 形成的关键步骤 (Prabhakar 和 Siegbahn,2004)。
3. 过氧化物酶介导的氧化研究
Puiu 等人(2010 年)开发了一个动力学模型来描述 L-多巴过氧化物酶介导氧化中对位托帕醌的积累。这项研究重点关注了 TPQ 产生中涉及的酶促过程以及影响其积累的因素 (Puiu 等人,2010)。
4. 在铜蛋白中的作用
Halcrow(2001 年)重点研究了 TPQ 在铜蛋白中的作用,特别是在铜氧化酶中。该研究重点关注了 TPQ 的生物合成及其与在体外观察到的类似过程的机理差异,强调了 TPQ 在生物系统中形成和功能的独特性 (Halcrow,2001)。
5. 铜胺氧化酶中的氧还原机制
Mukherjee 等人(2008 年)研究了含 TPQ 的铜胺氧化酶催化的氧还原机制。他们的研究深入了解了这些酶中 TPQ 和铜之间的复杂相互作用,有助于更广泛地理解酶促氧还原过程 (Mukherjee 等人,2008)。
6. TPQ 辅因子生物合成中多巴醌中间体的捕获
Moore 等人(2007 年)探索了来自球形节杆菌的含铜胺氧化酶中 TPQ 辅因子的生物合成。这项研究成功地捕获了一个多巴醌中间体,阐明了 TPQ 形成中涉及的复杂酶促步骤 (Moore 等人,2007)。
作用机制
This conformational change of TPQ occurs in the presence of strong hydrogen bonds and neighboring bulky amino acids, especially the conserved Asn381, which restricts TPQ conformational changes over the catalytic cycle . The acquired conformational flexibility of TPQ semiquinone promotes a high reactivity of Cu (I) to O2, suggesting that the semiquinone form is catalytically active for the subsequent oxidative half-reaction in AGAO .
未来方向
属性
IUPAC Name |
(2S)-2-amino-3-(6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11H,1,10H2,(H,14,15)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRFBISQAMHSIX-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=O)C1=O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=O)C1=O)O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40982735 | |
Record name | 3-(6-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40982735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Topaquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011639 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Topaquinone | |
CAS RN |
64192-68-3, 135791-48-9 | |
Record name | 6-Hydroxydopa quinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064192683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Topaquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135791489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-hydroxydopa quinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04334 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-(6-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40982735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-TOPAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAG3GKA51Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Topaquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011639 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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